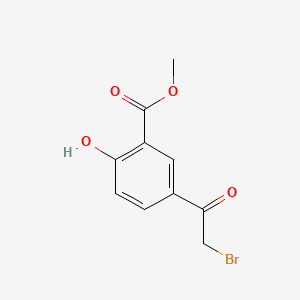

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPHNSODVHXAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469286 | |

| Record name | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36256-45-8 | |

| Record name | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

This whitepaper provides a comprehensive examination of the synthesis mechanisms, experimental protocols, and critical process parameters for preparing Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles for successful and reproducible synthesis.

Introduction: Significance and Synthetic Overview

This compound (CAS No: 36256-45-8) is a key chemical intermediate valued for its utility in constructing more complex molecular architectures, particularly in the synthesis of various heterocyclic compounds like benzofurans and indoles, which are investigated as potential nonsteroidal anti-inflammatory agents.[1] Its structure, featuring a reactive α-bromo ketone, a phenol, and a methyl ester, makes it a versatile building block for introducing specific pharmacophores.

The most prevalent and industrially relevant method for its synthesis is the Friedel-Crafts acylation of methyl salicylate.[2][3] This electrophilic aromatic substitution reaction provides a direct and efficient pathway to the target molecule. An alternative, two-step approach involves the initial acylation of methyl salicylate followed by α-bromination of the resulting ketone.[1][2] This guide will delve into the mechanisms of both pathways, with a primary focus on the direct Friedel-Crafts acylation.

Core Synthesis Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[4][5] In this context, it involves the reaction of methyl salicylate with a 2-bromoacetyl halide, catalyzed by a potent Lewis acid.

Mechanistic Steps

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the halogen of the 2-bromoacetyl halide (e.g., 2-bromoacetyl bromide or chloride). This polarization weakens the C-X bond, leading to the formation of a highly reactive bromoacetylium ion (BrCH₂CO⁺), which serves as the active electrophile.[5][6]

-

Electrophilic Attack and Regioselectivity: The electron-rich aromatic ring of methyl salicylate attacks the acylium ion. The regiochemical outcome is dictated by the directing effects of the substituents. The hydroxyl (-OH) group is a powerful activating, ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director. The strong activating nature of the hydroxyl group overwhelmingly directs the substitution to the positions ortho and para to it. Due to steric hindrance from the adjacent ester group, the acylation occurs almost exclusively at the C5 position, which is para to the hydroxyl group.

-

Formation of the Sigma Complex: The attack results in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the aromatic ring.

-

Rearomatization and Product Formation: A weak base, such as the [AlCl₃X]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring, yielding the aluminum chloride complex of the final product.

-

Hydrolysis (Workup): The reaction is quenched with an acidic aqueous solution (e.g., ice and HCl) to hydrolyze the aluminum complex coordinated to the carbonyl and hydroxyl oxygens, liberating the final product, this compound.[2][3]

Visualization of the Friedel-Crafts Mechanism

Caption: Logical workflow of the Friedel-Crafts acylation for synthesizing the target compound.

Alternative Synthesis Route: Two-Step Acylation and Bromination

An alternative strategy avoids the direct use of 2-bromoacetyl halides, which can be highly lachrymatory and corrosive.

-

Friedel-Crafts Acylation: Methyl salicylate is first acylated with acetyl chloride and a Lewis acid to produce Methyl 5-acetyl-2-hydroxybenzoate.

-

α-Bromination: The methyl ketone of this intermediate is then selectively brominated at the alpha-carbon. A common and effective reagent for this transformation is copper(II) bromide (CuBr₂), which serves as both a catalyst and the bromine source, offering a milder alternative to liquid bromine.[1]

Visualization of the Alternative Route

Caption: A two-step alternative synthesis involving acylation followed by α-bromination.

Detailed Experimental Protocol (Friedel-Crafts Acylation)

This protocol is synthesized from established methodologies and represents a robust procedure for laboratory-scale synthesis.[2][3]

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| Methyl Salicylate | C₈H₈O₃ | 152.15 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 |

| 2-Bromoacetyl Bromide | C₂H₂Br₂O | 201.85 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Petroleum Ether | N/A | N/A |

| Water (Deionized) & Ice | H₂O | 18.02 |

Step-by-Step Procedure

-

Reaction Setup: Equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (e.g., 0.264 mol) and anhydrous dichloromethane (e.g., 100 mL). Stir the suspension.

-

Acyl Halide Addition: In the dropping funnel, place 2-bromoacetyl bromide (e.g., 0.086 mol). Add it dropwise to the stirred AlCl₃ suspension.

-

Substrate Addition: After the addition of the acyl halide, slowly add methyl salicylate (e.g., 0.066 mol) dropwise to the reaction mixture at room temperature.

-

Reaction: Upon completion of the addition, heat the mixture to reflux (approx. 40°C for dichloromethane) and maintain for 14-24 hours.[2][3] Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Quenching and Workup: After cooling the reaction to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice, water, and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic extracts. Wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield a crude solid.

-

Recrystallization: Wash the crude solid with petroleum ether and filter to remove impurities.[2] For higher purity, the product can be recrystallized from a dichloromethane/hexane solvent system to afford a pale yellow or white solid.[1]

Data and Characterization

Quantitative Data Summary

| Reactant/Product | Molar Ratio (Example) | Yield | Purity | Reference |

| Methyl Salicylate | 1.0 | 77-86% | ~95% (after purification) | [2] |

| 2-Bromoacetyl Bromide | 1.3 | [2] | ||

| Aluminum Chloride | 4.0 | [2] |

Product Characterization

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₄[7] |

| Molecular Weight | 273.08 g/mol [7] |

| Appearance | White to pale yellow solid |

| Melting Point | 91-92 °C[8][9] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 11.35 (s, 1H, phenolic OH), 8.53 (d, J=2.3 Hz, 1H, Ar-H), 8.12 (dd, J=8.8, 2.2 Hz, 1H, Ar-H), 7.08 (d, J=8.8 Hz, 1H, Ar-H), 4.41 (s, 2H, -CH₂Br), 4.02 (s, 3H, -OCH₃)[1] |

Conclusion

The synthesis of this compound is most effectively achieved via a Lewis acid-catalyzed Friedel-Crafts acylation of methyl salicylate. The causality of this reaction is well-understood, with the regioselectivity being controlled by the powerful para-directing influence of the hydroxyl group. Careful control over anhydrous conditions is critical to prevent catalyst deactivation and ensure high yields. The described protocol, derived from established literature, provides a reliable method for obtaining this valuable intermediate, which serves as a crucial precursor in the development of novel therapeutic agents.

References

-

ResearchGate. (n.d.). Aromatic acylation reaction using methyl salicylate as a leaving group. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central. Available at: [Link]

-

Chemsrc. (n.d.). CAS#:36256-45-8 | this compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound | C10H9BrO4 | CID 11601501. PubChem. Available at: [Link]

- Google Patents. (n.d.). CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.

- Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.

-

National Center for Biotechnology Information. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed. Available at: [Link]

- Google Patents. (n.d.). CN102557947B - Method for preparing 5-bromoacetylsalicylic acid methyl ester.

-

WIPO Patentscope. (n.d.). WO/2012/032546 PROCESS FOR THE PREPARATION OF SALMETEROL AND ITS INTERMEDIATES. Available at: [Link]

Sources

- 1. Benzoic acid, 5-(2-broMoacetyl)-2-hydroxy-, Methyl ester | 36256-45-8 [chemicalbook.com]

- 2. CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester - Google Patents [patents.google.com]

- 3. CN102557947B - Method for preparing 5-bromoacetylsalicylic acid methyl ester - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H9BrO4 | CID 11601501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. CAS # 36256-45-8, 5-(2-Bromoacetyl)-2-hydroxybenzoic acid methyl ester, 5-(Bromoacetyl)salicylic acid methyl ester, this compound, Methyl 5-(bromoacetyl)-2-hydroxybenzoate, Methyl 5-(bromoacetyl)salicylate - chemBlink [chemblink.com]

Spectroscopic Characterization of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: A Technical Guide

Introduction

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate is a key chemical intermediate, finding application in the synthesis of various heterocyclic compounds, including potential nonsteroidal anti-inflammatory agents. Its utility in drug discovery and organic synthesis necessitates a robust and unambiguous structural characterization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. As a self-validating system, the convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the assigned chemical structure.

The structural elucidation of a molecule like this compound relies on the principle that its constituent atoms and functional groups interact with electromagnetic radiation and magnetic fields in a predictable manner. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a comprehensive understanding of the molecule's architecture.

Below is the chemical structure of this compound with conventional atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]

-

Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Data Acquisition: Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. Typically, 16 scans are co-added to ensure a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz, followed by Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 11.35 | Singlet | - | 1H | Ar-OH |

| 8.53 | Doublet | 2.3 | 1H | Ar-H 6 |

| 8.12 | Doublet of doublets | 8.8, 2.2 | 1H | Ar-H 4 |

| 7.08 | Doublet | 8.8 | 1H | Ar-H 3 |

| 4.41 | Singlet | - | 2H | -CO-CH ₂-Br |

| 4.02 | Singlet | - | 3H | -O-CH ₃ |

Data sourced from ChemicalBook.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure.

-

Phenolic Proton (11.35 ppm): The highly deshielded singlet at 11.35 ppm is characteristic of a phenolic hydroxyl proton that is intramolecularly hydrogen-bonded to a nearby carbonyl group (the ester carbonyl in this case). This strong hydrogen bond prevents rapid exchange and results in a sharp signal, while also shifting it significantly downfield.

-

Aromatic Protons (7.08-8.53 ppm): The three protons on the aromatic ring appear in the expected region and exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

The proton at 8.53 ppm (H6) is the most deshielded aromatic proton. It appears as a doublet with a small coupling constant (J = 2.3 Hz), which is typical for a meta-coupling to H4. Its significant downfield shift is due to the anisotropic effect of the adjacent ester carbonyl group and the deshielding effect of the acetyl carbonyl group at the para position.

-

The proton at 8.12 ppm (H4) is observed as a doublet of doublets. The larger coupling constant (J = 8.8 Hz) corresponds to ortho-coupling with H3, while the smaller coupling constant (J = 2.2 Hz) is due to meta-coupling with H6. This proton is deshielded by the adjacent acetyl carbonyl group.

-

The proton at 7.08 ppm (H3) is the most upfield of the aromatic protons, appearing as a doublet with a coupling constant of 8.8 Hz due to ortho-coupling with H4. It is shielded by the strongly electron-donating hydroxyl group at the ortho position.

-

-

Bromomethyl Protons (4.41 ppm): The singlet at 4.41 ppm, integrating to two protons, is assigned to the methylene protons of the bromoacetyl group (-CH₂Br). The strong deshielding is caused by the adjacent electron-withdrawing carbonyl group and the bromine atom.

-

Methyl Ester Protons (4.02 ppm): The singlet at 4.02 ppm, integrating to three protons, is characteristic of the methyl group of the ester functionality (-OCH₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol

-

Sample Preparation: A 20-30 mg sample is dissolved in approximately 0.6 mL of CDCl₃ in a 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a 100 MHz NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters include a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second. Several thousand scans are typically accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 190-192 | C =O (Ketone) | Typical range for α-haloketones. |

| 169-171 | C =O (Ester) | Characteristic chemical shift for an ester carbonyl. |

| 160-162 | C 2-OH | Aromatic carbon attached to a hydroxyl group, significantly deshielded. |

| 135-137 | C 4 | Aromatic CH deshielded by the adjacent carbonyl group. |

| 131-133 | C 6 | Aromatic CH deshielded by two ortho carbonyl groups. |

| 128-130 | C 5 | Quaternary aromatic carbon attached to the acetyl group. |

| 118-120 | C 3 | Aromatic CH shielded by the ortho-hydroxyl group. |

| 114-116 | C 1 | Quaternary aromatic carbon attached to the ester group. |

| 52-54 | O-C H₃ | Typical chemical shift for a methyl ester carbon. |

| 30-32 | -C H₂-Br | Aliphatic carbon attached to a carbonyl group and a bromine atom. |

Predictions are based on additivity rules and comparison with spectral data of methyl salicylate and other substituted acetophenones.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted spectrum shows ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule.

-

Carbonyl Carbons: Two signals are expected in the far downfield region. The ketone carbonyl (C9) is anticipated around 190-192 ppm, while the ester carbonyl (C7) should appear slightly upfield at 169-171 ppm.

-

Aromatic Carbons: Six signals are predicted for the benzene ring. The carbon attached to the hydroxyl group (C2) will be the most deshielded among the ring carbons, appearing around 160-162 ppm. The other quaternary carbons, C1 and C5, are predicted to be in the 114-116 ppm and 128-130 ppm regions, respectively. The three CH carbons of the ring (C3, C4, C6) are expected between 118 and 137 ppm, with their exact shifts determined by the electronic effects of the substituents.

-

Aliphatic Carbons: The methyl carbon of the ester group (C8) is expected at 52-54 ppm. The methylene carbon of the bromoacetyl group (C10) is predicted to be around 30-32 ppm, shifted downfield by both the adjacent carbonyl and the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation (Thin Solid Film): A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[2] One drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plate is recorded first. The sample-coated plate is then placed in the sample holder, and the spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200-3000 | Broad, Strong | O-H stretch | Phenol (H-bonded) |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2960-2850 | Medium | C-H stretch | Aliphatic (CH₃) |

| ~1725 | Strong | C=O stretch | Ester |

| ~1685 | Strong | C=O stretch | α-Bromo Ketone |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1300-1200 | Strong | C-O stretch | Ester & Phenol |

| ~680 | Medium-Strong | C-Br stretch | Alkyl Halide |

Predictions are based on standard IR correlation tables.[3][4]

Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to show characteristic absorption bands confirming the presence of all key functional groups.

-

O-H Stretch: A broad and strong absorption band between 3200-3000 cm⁻¹ is predicted for the phenolic O-H group, with the broadening indicative of hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

Carbonyl Stretches: Two distinct and strong C=O stretching bands are the most diagnostic feature. The ester carbonyl should appear at a higher wavenumber (~1725 cm⁻¹). The ketone carbonyl, being part of an α-bromoketone and conjugated with the aromatic ring, is expected at a slightly lower wavenumber (~1685 cm⁻¹).

-

Aromatic C=C Stretches: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretches: Strong bands in the 1300-1200 cm⁻¹ region are expected for the C-O stretching vibrations of the ester and phenol groups.

-

C-Br Stretch: A medium to strong band around 680 cm⁻¹ would confirm the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable clues about the molecule's structure.

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. A 10 µL aliquot of this solution is then diluted with 1 mL of the same solvent.[5]

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-500).

Predicted Mass Spectrum Data

The molecular formula is C₁₀H₉BrO₄. The exact mass is 271.9684 Da.[2][6] Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, all bromine-containing ions will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity.

| m/z (predicted) | Ion | Rationale |

| 272 / 274 | [C₁₀H₉BrO₄]⁺ | Molecular ion (M⁺) peak with characteristic 1:1 bromine isotope pattern. |

| 241 / 243 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 193 | [M - Br]⁺ | Loss of a bromine radical. |

| 151 | [M - COCH₂Br]⁺ | Cleavage of the bromoacetyl group (α-cleavage). |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation, potentially loss of CO from the m/z 151 fragment. |

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation of this compound.

The primary fragmentation pathways likely involve the loss of the methoxy radical from the ester, loss of the bromine radical, and α-cleavage at the ketone, resulting in the loss of the bromoacetyl radical. The resulting fragments can undergo further decomposition, providing a characteristic fingerprint for the molecule.

Conclusion

References

-

PubChem. This compound. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available at: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

-

University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

University of Oxford, Department of Chemistry. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

-

Chemistry LibreTexts. The 1H-NMR experiment. Available at: [Link]

-

UCLA, Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

"Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate" chemical structure and bonding

An In-Depth Technical Guide to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Structure, Bonding, and Synthetic Utility

Introduction

This compound is a polyfunctional aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a derivative of salicylic acid, it incorporates several key reactive sites within a single molecular framework: a phenolic hydroxyl group, a methyl ester, and, most notably, an α-bromoacetyl moiety. This unique combination of functional groups makes it a highly versatile synthetic intermediate, particularly in the construction of heterocyclic systems and as a precursor for various pharmacologically active molecules.[1][2] This guide provides a comprehensive analysis of its chemical structure, bonding characteristics, synthesis, reactivity, and applications, tailored for scientists and professionals in drug development.

PART 1: Molecular Structure and Bonding Analysis

The chemical behavior and synthetic potential of this compound are direct consequences of its intricate molecular architecture. A detailed examination of its structure reveals the interplay between its constituent functional groups.

Core Functional Groups and Their Influence:

-

Salicylate Core: The molecule is built upon a methyl salicylate scaffold. The electron-donating phenolic hydroxyl group (-OH) and the electron-withdrawing methyl ester (-COOCH₃) and bromoacetyl (-COCH₂Br) groups are substituted on the benzene ring. The hydroxyl group activates the ring towards electrophilic substitution, while the acyl and ester groups are deactivating.

-

α-Haloketone Moiety: The bromoacetyl group is the molecule's primary center of reactivity. The presence of the electron-withdrawing carbonyl group significantly enhances the polarity of the adjacent carbon-bromine bond.[3] This induction makes the α-carbon highly electrophilic and exceptionally susceptible to nucleophilic attack, a characteristic feature of α-haloketones that drives their synthetic utility.[3][4]

-

Phenolic Hydroxyl Group: The acidic proton of the -OH group can participate in hydrogen bonding. Intramolecularly, it can form a hydrogen bond with the carbonyl oxygen of the adjacent methyl ester, a common feature in salicylate derivatives that influences their conformation and reactivity.

-

Methyl Ester Group: This group is a standard ester functionality, susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Structural Visualization:

The arrangement of these functional groups on the benzene ring dictates the molecule's overall properties and reactivity.

Caption: Chemical structure of this compound.

PART 2: Synthesis and Experimental Protocols

The preparation of this compound can be achieved through multiple synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthetic Strategy 1: Direct Bromination of an Acetyl Precursor

A prevalent and efficient method involves the α-bromination of Methyl 5-acetyl-2-hydroxybenzoate. This approach is advantageous as it avoids handling more hazardous reagents like liquid bromine directly in some protocols. The use of copper(II) bromide as a brominating agent offers a convenient alternative.[1]

Reaction Mechanism: The reaction likely proceeds through the enol form of the ketone. The ketone tautomerizes to its enol under the reaction conditions. This electron-rich enol then acts as a nucleophile, attacking the bromine source to form the α-brominated product.[5]

Caption: Synthetic pathway via bromination of the acetyl precursor.

Detailed Experimental Protocol:

This protocol is adapted from established literature procedures for the synthesis of this compound.[1]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 5-acetyl-2-hydroxybenzoate (1.0 g, 5.1 mmol).

-

Solvent Addition: Dissolve the starting material in a mixture of chloroform (CHCl₃) and ethyl acetate (EtOAc) (40 mL total volume).

-

Reagent Addition: Add copper(II) bromide (2.4 g, 10.8 mmol) to the solution while stirring.

-

Reaction Execution: Gently heat the reaction mixture to reflux (approximately 40-50 °C) for 4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove the solid copper salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Add water (50 mL) and ethyl acetate (40 mL) and shake. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a dichloromethane and hexane solvent system to afford the final product as a white to off-white solid.[1]

Synthetic Strategy 2: Friedel-Crafts Acylation

An alternative pathway involves the direct Friedel-Crafts acylation of methyl salicylate using bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] This reaction introduces the bromoacetyl group directly onto the aromatic ring. The acylation occurs preferentially at the para position to the strongly activating hydroxyl group.[7][8]

PART 3: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BrO₄ | [1][9] |

| Molecular Weight | 273.08 g/mol | [1][9] |

| Appearance | Off-White to Pale Brown Solid | [1] |

| Melting Point | 91-92 °C | [1][10] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| CAS Number | 36256-45-8 | [1][9] |

Spectroscopic Data Analysis:

The structure is unequivocally confirmed by a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals for each type of proton in the molecule. Based on literature data (400 MHz, CDCl₃), the following key resonances are observed:[1]

-

~11.35 ppm (s, 1H): A sharp singlet corresponding to the acidic phenolic -OH proton, shifted significantly downfield due to strong intramolecular hydrogen bonding.

-

~8.53 ppm (d, 1H): A doublet for the aromatic proton ortho to the bromoacetyl group.

-

~8.12 ppm (dd, 1H): A doublet of doublets for the aromatic proton ortho to the methyl ester group.

-

~7.08 ppm (d, 1H): A doublet for the aromatic proton meta to the bromoacetyl group.

-

~4.41 ppm (s, 2H): A sharp singlet for the two methylene protons (-CH₂-) of the bromoacetyl group.

-

~4.02 ppm (s, 3H): A sharp singlet for the three methyl protons (-CH₃) of the ester group.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the key functional groups:

-

~3200 cm⁻¹ (broad): O-H stretching vibration of the hydrogen-bonded phenolic group.[11]

-

~1700-1730 cm⁻¹ (strong): C=O stretching of the methyl ester.[11]

-

~1660-1680 cm⁻¹ (strong): C=O stretching of the aryl ketone.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.[12]

-

~1200-1300 cm⁻¹: C-O stretching of the ester and phenol.

-

~600-700 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS): Mass spectral analysis would show the parent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed with two peaks of nearly equal intensity at m/z 272 and 274, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation patterns would include the loss of the bromine atom and cleavage of the side chains.[13]

PART 4: Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the high reactivity of its α-bromoacetyl group.

Primary Reactivity: Nucleophilic Substitution

The α-carbon of the bromoacetyl moiety is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.[14] This predictable reactivity makes it an invaluable building block for creating more complex molecules.[3]

-

With Amines: Reaction with primary or secondary amines leads to the formation of α-aminoketones, which are precursors to many biologically active compounds.

-

With Thioamides/Thioureas: Condensation with these sulfur-containing nucleophiles is a classic route for the synthesis of thiazole rings, a common scaffold in pharmaceuticals.[4]

-

With Phenols/Thiols: O- or S-alkylation occurs readily, allowing for the formation of ether or thioether linkages. For instance, reaction with o-hydroxy or o-mercapto anilines can be used to construct benzofuran or benzothiophene skeletons.[3]

Caption: Key reactivity sites and their reactions with common nucleophiles.

Applications as a Synthetic Intermediate:

The compound's utility is demonstrated by its role as a key intermediate in the synthesis of diverse molecular targets.

-

Heterocyclic Synthesis: It is used in the preparation of benzofurans and carboxyarylindoles, which have been investigated as nonsteroidal anti-inflammatory agents.[1]

-

Pharmaceutical Impurity Synthesis: It is recognized as an impurity or intermediate in the synthesis of drugs like Labetalol, highlighting its relevance in pharmaceutical process chemistry and quality control.[1][9]

PART 5: Safety and Handling

As an α-haloketone, this compound is a reactive alkylating agent and should be handled with care.

-

Toxicity: It is considered a lachrymator (tear-producing agent) and is irritating to the skin, eyes, and respiratory system.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[1]

Conclusion

This compound is a pivotal molecule in synthetic chemistry. Its well-defined structure, characterized by a highly reactive α-haloketone electrophilic center, makes it an exceptionally valuable and versatile intermediate. The straightforward synthetic routes to its preparation, combined with the predictable reactivity of its bromoacetyl group in Sₙ2 reactions, provides chemists with a reliable tool for constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. A thorough understanding of its bonding, properties, and reactivity is crucial for any researcher aiming to leverage its synthetic potential.

References

-

Al-Zaydi, K. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(9), 14696-14763. [Link]

-

Wikipedia. (n.d.). α-Halo ketone. [Link]

-

JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

- Google Patents. (1987).

-

ResearchGate. (n.d.). Aromatic acylation reaction using methyl salicylate as a leaving group. [Link]

-

Naidoo, K. J. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

YouTube. (2019). mechanism of alpha-halogenation of ketones. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... [Link]

-

NIST WebBook. (n.d.). 2-Bromo-5-methylbenzoic acid. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

- Google Patents. (2012). CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.

-

NCBI. (2012). Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

- 1. Benzoic acid, 5-(2-broMoacetyl)-2-hydroxy-, Methyl ester | 36256-45-8 [chemicalbook.com]

- 2. Methyl 5-(2-bromoacetyl)-2-propoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. This compound | C10H9BrO4 | CID 11601501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS # 36256-45-8, 5-(2-Bromoacetyl)-2-hydroxybenzoic acid methyl ester, 5-(Bromoacetyl)salicylic acid methyl ester, this compound, Methyl 5-(bromoacetyl)-2-hydroxybenzoate, Methyl 5-(bromoacetyl)salicylate - chemBlink [chemblink.com]

- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

An In-depth Technical Guide to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (CAS No. 36256-45-8), a versatile bifunctional reagent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical reactivity, and applications as a key building block in medicinal chemistry.

Introduction: A Versatile Building Block

This compound is a valuable intermediate in organic synthesis, primarily due to its dual reactive sites: a potent electrophilic α-carbon adjacent to the ketone and a phenolic hydroxyl group. This unique combination allows for a wide range of chemical transformations, making it a sought-after precursor for the synthesis of various heterocyclic compounds, including benzofurans and indoles, many of which exhibit significant biological activity.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 36256-45-8 |

| Molecular Formula | C₁₀H₉BrO₄ |

| Molecular Weight | 273.08 g/mol |

| Appearance | White to yellow-white solid |

| Melting Point | 91-92 °C |

| Solubility | Very slightly soluble in water (0.33 g/L at 25 °C) |

| IUPAC Name | This compound |

Synthesis and Purification: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves the α-bromination of its precursor, Methyl 5-acetyl-2-hydroxybenzoate. The following protocol is a robust and scalable method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate

-

Copper(II) bromide (CuBr₂)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-acetyl-2-hydroxybenzoate (1.0 g, 5.1 mmol) in a mixture of chloroform and ethyl acetate (40 mL).

-

Addition of Brominating Agent: To the stirred solution, add copper(II) bromide (2.4 g, 10.8 mmol). The use of CuBr₂ is advantageous as it is a solid and easier to handle than liquid bromine, reducing potential hazards.

-

Reaction: Gently reflux the reaction mixture at 40-50 °C for 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts. Transfer the filtrate to a separatory funnel and add water (50 mL) and ethyl acetate (40 mL).

-

Extraction: Separate the organic layer. The aqueous layer is then further extracted with ethyl acetate (2 x 20 mL).

-

Drying and Concentration: Combine all the ethyl acetate extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-white solid.

-

Purification: Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a white solid (yield: ~85%).[1]

Caption: Experimental workflow for the synthesis and purification of this compound.

Chemical Reactivity: The Dual Nature of α-Haloketones

The reactivity of this compound is dominated by the α-haloketone moiety. This functional group possesses two electrophilic centers: the α-carbon and the carbonyl carbon, making it a versatile precursor for various chemical transformations.[1]

The primary mode of reactivity is nucleophilic substitution at the α-carbon, which is highly activated by the adjacent electron-withdrawing carbonyl group. This makes the compound a potent alkylating agent, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.[4]

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.

Synthesis of Benzofurans

One of the most significant applications of this compound is in the synthesis of substituted benzofurans, a class of heterocyclic compounds with diverse pharmacological properties, including anticancer and anti-inflammatory activities.[7][8] The synthesis typically proceeds via an intramolecular cyclization reaction.

Caption: General reaction scheme for the synthesis of benzofurans.

Precursor for Nonsteroidal Anti-inflammatory Agents (NSAIDs)

This compound is also utilized in the synthesis of carboxyarylindoles and other related heterocyclic systems that have been investigated as potential nonsteroidal anti-inflammatory agents.[1]

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques, with ¹H NMR being particularly informative.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

11.35 (s, 1H): Phenolic hydroxyl proton, deshielded due to intramolecular hydrogen bonding with the adjacent ester carbonyl.

-

8.53 (d, J = 2.3 Hz, 1H): Aromatic proton ortho to the bromoacetyl group.

-

8.12 (dd, J = 8.8, 2.2 Hz, 1H): Aromatic proton meta to the bromoacetyl group and ortho to the ester.

-

7.08 (d, J = 8.8 Hz, 1H): Aromatic proton meta to the ester group.

-

4.41 (s, 2H): Methylene protons of the bromoacetyl group.

-

4.02 (s, 3H): Methyl protons of the ester group.

Source:[1]

Safety and Handling

As with all α-haloketones, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis, coupled with its dual reactivity, provides a convenient entry point for the construction of complex molecular architectures, particularly medicinally relevant heterocyclic compounds. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

-

Dalton Research Molecules. (n.d.). This compound | CAS 36256-45-8. Retrieved from [Link]

-

Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]

- Google Patents. (n.d.). CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.

- Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.

-

Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzoic acid, 5-(2-broMoacetyl)-2-hydroxy-, Methyl ester | 36256-45-8 [chemicalbook.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 5. CAS # 36256-45-8, 5-(2-Bromoacetyl)-2-hydroxybenzoic acid methyl ester, 5-(Bromoacetyl)salicylic acid methyl ester, this compound, Methyl 5-(bromoacetyl)-2-hydroxybenzoate, Methyl 5-(bromoacetyl)salicylate - chemBlink [chemblink.com]

- 6. This compound | C10H9BrO4 | CID 11601501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

"Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate" molecular weight and formula

An In-Depth Technical Guide to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Abstract

This compound is a key chemical intermediate, distinguished by its bifunctional nature, incorporating both a salicylic acid moiety and a reactive α-bromo ketone. This structure renders it a valuable precursor in the synthesis of a variety of heterocyclic compounds, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and discusses its applications as a building block in drug discovery and development. The content herein is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering field-proven insights into its handling and utility.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound. Its core structure is derived from salicylic acid, featuring a methyl ester and a bromoacetyl group at positions 1 and 5, respectively, relative to the hydroxyl group. The presence of the α-bromo ketone functional group makes it a potent alkylating agent, which is the primary basis for its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO₄ | [1][2][3] |

| Molecular Weight | 273.08 g/mol | [1][2][4] |

| CAS Number | 36256-45-8 | [1][2][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-(Bromoacetyl)salicylic acid methyl ester, Methyl 5-(bromoacetyl)salicylate, 3-Carbomethoxy-4-hydroxy-α-bromoacetophenone | [1][4][6] |

| Appearance | White to yellow-white solid | [6] |

| Melting Point | 91-92 °C | [7] |

| Solubility | Very slightly soluble in water (0.33 g/L at 25 °C, calculated) | [4] |

| Density | ~1.601 g/cm³ (Predicted) | [7] |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the selective α-bromination of its precursor, methyl 5-acetyl-2-hydroxybenzoate. This reaction leverages the reactivity of the methyl ketone while preserving the integrity of the aromatic ring and ester functionalities.

Synthetic Pathway Overview

The conversion is typically achieved using a suitable brominating agent in an appropriate solvent system. One established method employs copper(II) bromide (CuBr₂) as the bromine source.[6] Another reported method uses dioxane dibromide.[6] The CuBr₂ method is often preferred for its milder conditions and operational simplicity.

The reaction proceeds via the enol or enolate form of the ketone. The phenolic hydroxyl group is weakly acidic, but the acetyl group's α-protons are sufficiently acidic to be removed under gentle heating, facilitating the electrophilic attack by bromine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures. Its bromoacetyl group is a powerful electrophile, readily reacting with various nucleophiles (e.g., amines, thiols) to form new carbon-heteroatom bonds.

This reactivity is particularly exploited in the synthesis of heterocyclic compounds. For instance, it is a documented precursor for creating carboxyarylindoles and benzofurans, classes of compounds investigated for their potential as nonsteroidal anti-inflammatory agents (NSAIDs).[6] The synthesis typically involves a condensation reaction between the α-bromo ketone of this molecule and a suitable nucleophilic partner, followed by an intramolecular cyclization step to form the heterocyclic ring system.

Experimental Protocol: Synthesis via CuBr₂ Bromination

This protocol details the synthesis of this compound from methyl 5-acetyl-2-hydroxybenzoate.

Materials and Reagents

-

Methyl 5-acetyl-2-hydroxybenzoate

-

Copper(II) Bromide (CuBr₂)

-

Ethyl Acetate (EtOAc), reagent grade

-

Chloroform (CHCl₃), reagent grade

-

Water (deionized)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Dichloromethane (DCM), reagent grade

-

Hexane, reagent grade

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

-

Stirring and heating apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in a mixture of chloroform and ethyl acetate.[6]

-

Causality Note: A mixed solvent system is used to ensure the solubility of both the starting material and the copper(II) bromide reagent.

-

-

Addition of Brominating Agent : Add copper(II) bromide (approx. 2.1 eq) to the stirred solution.[6]

-

Causality Note: CuBr₂ serves as the source of electrophilic bromine. An excess is used to drive the reaction to completion.

-

-

Reaction Execution : Gently reflux the mixture at 40-50 °C for approximately 4 hours.[6]

-

Monitoring : Monitor the reaction's progress by TLC. A sample of the reaction mixture can be spotted against the starting material to check for its consumption.

-

Self-Validation: This step is critical to prevent the formation of over-brominated or other side products by stopping the reaction once the starting material is consumed.

-

-

Initial Workup - Filtration : Upon completion, cool the reaction mixture to room temperature and filter it to remove the insoluble copper(I) bromide byproduct and any unreacted CuBr₂.[6]

-

Extraction : Transfer the filtrate to a separatory funnel. Add deionized water and ethyl acetate, then shake vigorously. Allow the layers to separate.[6]

-

Separation : Collect the organic (ethyl acetate) layer. Re-extract the aqueous layer twice more with ethyl acetate to ensure complete recovery of the product.[6]

-

Causality Note: The product is significantly more soluble in the organic solvent. Multiple extractions maximize the yield.

-

-

Drying and Concentration : Combine all organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a yellow-white solid.[6]

-

Purification : Purify the crude solid by recrystallization from a dichloromethane/hexane solvent system to afford the pure this compound as a white solid.[6]

-

Self-Validation: Recrystallization is a robust method for purifying solid compounds, removing impurities and resulting in a product with a sharp melting point, which can be checked against the literature value. The final product's identity and purity should be confirmed by analytical methods such as ¹H NMR spectroscopy.[6]

-

Conclusion

This compound is a high-value synthetic intermediate with well-defined properties and reactivity. Its straightforward synthesis and the presence of a reactive electrophilic site make it an essential tool for medicinal chemists engaged in the development of novel therapeutics, particularly heterocyclic anti-inflammatory agents. The protocols and data presented in this guide offer a validated framework for the synthesis, handling, and application of this versatile compound in a research setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Protheragen. This compound. [Link]

-

LookChem. CAS No.36256-45-8, Benzoic acid, 5-(2-bromoacetyl). [Link]

-

Dalton Research Molecules. This compound | CAS 36256-45-8. [Link]

Sources

- 1. This compound | C10H9BrO4 | CID 11601501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Protheragen [protheragen.ai]

- 3. This compound | CAS 36256-45-8 [daltonresearchmolecules.com]

- 4. CAS # 36256-45-8, 5-(2-Bromoacetyl)-2-hydroxybenzoic acid methyl ester, 5-(Bromoacetyl)salicylic acid methyl ester, this compound, Methyl 5-(bromoacetyl)-2-hydroxybenzoate, Methyl 5-(bromoacetyl)salicylate - chemBlink [chemblink.com]

- 5. CAS No.36256-45-8,Benzoic acid, 5-(2-bromoacetyl)-2-hydroxy-, methyl ester Suppliers [lookchem.com]

- 6. Benzoic acid, 5-(2-broMoacetyl)-2-hydroxy-, Methyl ester | 36256-45-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Starting Materials, Precursors, and Strategic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

This compound, a key building block in medicinal chemistry, serves as a crucial precursor for a variety of pharmacologically active molecules. Its bifunctional nature, featuring a reactive α-bromo ketone and a salicylic acid ester moiety, allows for diverse synthetic transformations, making it an invaluable intermediate in the development of novel therapeutics. Notably, it is a documented impurity and intermediate in the synthesis of drugs like Labetalol.[1] This guide provides an in-depth analysis of the primary synthetic routes to this compound, offering a comparative perspective to aid researchers in selecting the optimal strategy for their specific needs.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be primarily achieved through two distinct strategic approaches: a traditional two-step synthesis involving a Friedel-Crafts acylation followed by bromination, and a more direct one-step Friedel-Crafts acylation with a bromoacetylating agent. The choice between these routes is often dictated by factors such as starting material availability, desired purity, scalability, and safety considerations.

| Feature | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis |

| Starting Materials | Methyl salicylate, Acetyl chloride | Methyl salicylate, Bromoacetyl halide |

| Key Intermediates | Methyl 5-acetyl-2-hydroxybenzoate | None |

| Overall Yield | Generally high | Variable, can be high under optimized conditions |

| Purity | Often higher due to intermediate purification | May require more rigorous purification |

| Process Control | More controlled, stepwise process | More direct, but potentially less controlled |

| Safety Concerns | Handling of acetyl chloride and bromine source | Handling of highly reactive and lachrymatory bromoacetyl halides |

Route 1: The Two-Step Synthetic Approach

This classic and widely employed method involves the initial synthesis of the key precursor, Methyl 5-acetyl-2-hydroxybenzoate, followed by its selective bromination at the α-position of the acetyl group.

Step 1: Friedel-Crafts Acylation of Methyl Salicylate

The first step is a Friedel-Crafts acylation, a cornerstone of aromatic chemistry, to introduce an acetyl group onto the methyl salicylate backbone.[2][3][4]

The reaction is typically carried out using acetyl chloride as the acylating agent and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates with the acetyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of methyl salicylate. The hydroxyl and methoxycarbonyl groups of methyl salicylate are ortho-, para-directing, leading to acylation at the position para to the hydroxyl group.

Experimental Protocol: Synthesis of Methyl 5-acetyl-2-hydroxybenzoate

Materials:

-

Methyl salicylate

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride in methylene chloride and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of acetyl chloride in methylene chloride to the cooled suspension while maintaining the temperature below 5°C.

-

To this mixture, add a solution of methyl salicylate in methylene chloride dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Methyl 5-acetyl-2-hydroxybenzoate by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Bromination of Methyl 5-acetyl-2-hydroxybenzoate

The second step involves the selective bromination of the methyl ketone intermediate to yield the final product.

The α-bromination of ketones can be achieved using various brominating agents. A common and effective method utilizes copper(II) bromide (CuBr₂), which serves as both a source of bromine and a Lewis acid catalyst. The reaction is believed to proceed through an enol or enolate intermediate, which then attacks the bromine.

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate

-

Chloroform

-

Dichloromethane

-

Hexane

Procedure:

-

Dissolve Methyl 5-acetyl-2-hydroxybenzoate in a mixture of chloroform and ethyl acetate.[5]

-

Add copper(II) bromide to the solution and reflux the mixture at 40-50°C for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.[5]

-

Wash the filtrate with water. Separate the organic layer and extract the aqueous layer with ethyl acetate.[5]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-white solid.[5]

-

Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a white solid with a reported yield of approximately 85% and purity of 95%.[5]

Diagram of the Two-Step Synthetic Route:

Caption: Workflow for the two-step synthesis of this compound.

Route 2: The One-Step Direct Acylation Approach

This route offers a more streamlined synthesis by directly acylating methyl salicylate with a bromoacetyl halide in a single Friedel-Crafts reaction.

This approach, while more atom-economical, requires careful control of reaction conditions to prevent side reactions. The use of highly reactive bromoacetyl halides, such as bromoacetyl chloride or bromoacetyl bromide, in conjunction with a Lewis acid catalyst like aluminum chloride, generates the bromoacylium ion in situ. This potent electrophile then reacts with methyl salicylate.

Experimental Protocol: One-Step Synthesis of this compound[6]

Materials:

-

Methyl salicylate ("wintergreen oil")

-

2-Bromoacetyl bromide or 2-Bromoacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or other Lewis acid (e.g., Boron trifluoride etherate)

-

Anhydrous organic solvent (e.g., methylene chloride)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, suspend the Lewis acid (e.g., aluminum chloride) in the anhydrous organic solvent.[6]

-

Add the 2-bromoacetyl halide to the suspension and stir.[6]

-

Slowly add methyl salicylate to the reaction mixture.[6]

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[6]

-

After completion, cool the reaction and quench by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.[6]

-

Perform a standard aqueous workup, including extraction with an organic solvent, washing, drying, and concentration under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Diagram of the One-Step Synthetic Route:

Caption: Workflow for the one-step synthesis of this compound.

Field-Proven Insights and Trustworthiness

-

Route 1 (Two-Step Synthesis): This is often the preferred method in research and development due to its reliability and the ability to isolate and purify the intermediate, Methyl 5-acetyl-2-hydroxybenzoate. This ensures a higher purity of the final product, which is critical in pharmaceutical applications. The stepwise nature of this route allows for better control over the reaction and easier troubleshooting.

-

Route 2 (One-Step Synthesis): While seemingly more efficient, this route can be more challenging to control. The bromoacetyl halides are highly reactive and lachrymatory, requiring stringent handling precautions.[7][8] Over-acylation or side reactions on the salicylate ring can occur if the reaction conditions are not carefully optimized. However, for large-scale industrial production where process simplification is a key driver, this route can be advantageous if a robust and reproducible protocol is established.

Purification and Characterization

The final product, this compound, is typically a white to off-white or pale brown solid.[5] Recrystallization from a solvent mixture like dichloromethane/hexane is an effective method for purification.[5]

Characterization can be performed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum provides a definitive structural confirmation. Expected signals include a singlet for the hydroxyl proton, aromatic protons with characteristic splitting patterns, a singlet for the bromoacetyl methylene protons, and a singlet for the methyl ester protons.[5]

-

Melting Point: A sharp melting point is indicative of high purity.

-

Mass Spectrometry: Confirms the molecular weight of the compound.

Safety Considerations

-

Bromoacetyl halides are highly corrosive, toxic, and lachrymatory. They should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

-

Aluminum chloride is a water-reactive and corrosive solid. It should be handled in a dry environment, and its reaction with water or protic solvents is highly exothermic.[9][10] Appropriate PPE is essential.

-

Friedel-Crafts reactions can be exothermic and should be performed with adequate cooling and slow addition of reagents.

Conclusion

The synthesis of this compound is a well-established process with two primary routes available to the synthetic chemist. The two-step approach offers greater control and typically yields a purer product, making it ideal for research and pharmaceutical development. The one-step direct acylation, while more direct, requires careful optimization and stringent safety measures but may be suitable for large-scale production. A thorough understanding of the underlying reaction mechanisms, careful execution of the experimental protocols, and adherence to safety guidelines are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

University of Puerto Rico at Mayagüez. (2019, May 27). Aluminium chloride SAFETY DATA SHEET. Retrieved from [Link]

-

Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Nagao, K., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5981. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

Newman, M. S., & Pinkus, A. G. (1954). The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. Journal of the American Chemical Society, 76(12), 3246-3247. [Link]

-

Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. [Link]

-

Godlewska, S., et al. (2012). Bromidotetrakis(1H-2-ethyl-5-methylimidazole-κN3)copper(II) bromide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), m83–m84. [Link]

- U.S. Patent No. US7053251B2. (2006). Bromination of hydroxyaromatic compounds.

-

SciSpace. (2011). Synthesis method of high-purity methyl 5-hydroxy-2-methyl benzoate. Retrieved from [Link]

- Chinese Patent No. CN102557947A. (2012). Method for preparing 5-bromoacetylsalicylic acid methyl ester.

Sources

- 1. This compound | C10H9BrO4 | CID 11601501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 5-(2-broMoacetyl)-2-hydroxy-, Methyl ester | 36256-45-8 [chemicalbook.com]

- 6. CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. uprm.edu [uprm.edu]

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: A Strategic Scaffold for Covalent Inhibitors and Its Potential Biological Activities

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate is a unique chemical entity poised at the intersection of established pharmacology and modern drug design. Its structure marries two powerful pharmacophores: a salicylate core, reminiscent of classical non-steroidal anti-inflammatory drugs (NSAIDs), and a highly reactive bromoacetyl "warhead." This combination strongly suggests its potential as a covalent inhibitor, capable of forming permanent bonds with therapeutic targets. This technical guide explores the theoretical framework and experimental pathways for investigating the potential biological activities of this compound. We hypothesize three primary avenues of action: anti-inflammatory, anticancer, and antimicrobial activities. For each area, we delineate the likely mechanisms of action, propose detailed experimental workflows for validation, and provide robust, step-by-step protocols for key assays. This document serves as a comprehensive roadmap for researchers aiming to unlock the therapeutic potential of this compound.

Introduction to this compound (MBHB)

This compound, hereafter referred to as MBHB, is a derivative of salicylic acid. While direct and extensive biological data on MBHB is limited, a thorough analysis of its structural components allows for the formulation of strong, testable hypotheses regarding its bioactivity.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of MBHB is the foundation for any experimental design, influencing solubility, storage, and handling.

| Property | Value | Reference |

| CAS Number | 36256-45-8 | [1] |

| Molecular Formula | C₁₀H₉BrO₄ | [1] |

| Molecular Weight | 273.08 g/mol | [1] |

| Appearance | Off-White to Pale Brown Solid | [2] |

| Melting Point | 91-92 °C | [2] |

| Synonyms | Methyl 5-(bromoacetyl)salicylate, 5-(Bromoacetyl)salicylic acid methyl ester | [2] |

Synthesis Overview

The accessibility of a compound is a critical factor in its research and development. MBHB can be synthesized through a straightforward bromination reaction from a readily available precursor, methyl 5-acetyl-2-hydroxybenzoate.[2] This efficient synthesis makes it an attractive candidate for further investigation and derivatization.

Caption: General synthesis workflow for MBHB.

The Rationale for Investigation: Analyzing the Pharmacophores

The predictive power of medicinal chemistry lies in deconstructing a molecule into its core functional units, or pharmacophores, and understanding their individual contributions to biological activity.

-

The Salicylate Backbone: A Legacy of Anti-inflammatory Action: The 2-hydroxybenzoic acid core is the defining feature of salicylates, a class of drugs renowned for their anti-inflammatory, analgesic, and antipyretic properties.[3][4] The primary mechanism for many salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[5] This structural heritage makes a compelling case for investigating MBHB as a potential anti-inflammatory agent.

-

The Bromoacetyl Moiety: A Reactive "Warhead" for Covalent Inhibition: The 2-bromoacetyl group is an α-haloketone, a class of electrophilic functional groups known to act as irreversible inhibitors of enzymes.[6] This "warhead" can form a stable covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or serine) within the active site of a target protein. This mode of action can lead to highly potent and durable target inhibition, a desirable characteristic in many therapeutic contexts.

Hypothesized Biological Activity I: Anti-Inflammatory Potential

The fusion of the salicylate core with a covalent warhead provides a strong rationale for MBHB's potential as a potent anti-inflammatory agent.

Mechanism of Action Hypothesis: Covalent Inhibition of Inflammatory Enzymes

Our primary hypothesis is that MBHB acts as an irreversible inhibitor of COX-1 and COX-2. While traditional NSAIDs like aspirin acetylate a serine residue in the COX active site, the bromoacetyl group of MBHB is poised to form a covalent bond with a different nucleophilic residue in or near the active site, leading to permanent inactivation of the enzyme. Furthermore, other key proteins in inflammatory signaling, such as kinases within the NF-κB pathway, often contain reactive cysteine residues and represent plausible secondary targets.[7] A related brominated compound has demonstrated the ability to regulate TLR/NF-κB pathways.[7]

Proposed Signaling Pathway

The diagram below illustrates the canonical arachidonic acid pathway and the hypothesized point of intervention for MBHB.

Caption: MBHB's hypothesized inhibition of the COX pathway.

Experimental Workflow for Validation

A tiered approach, starting from isolated enzymes and progressing to cellular models, provides a robust method for validating the anti-inflammatory hypothesis.

Caption: Workflow for validating anti-inflammatory activity.

-